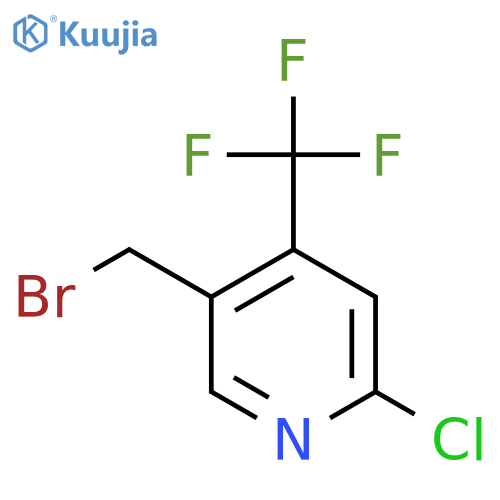

Cas no 1804847-39-9 (5-(Bromomethyl)-2-chloro-4-(trifluoromethyl)pyridine)

1804847-39-9 structure

商品名:5-(Bromomethyl)-2-chloro-4-(trifluoromethyl)pyridine

CAS番号:1804847-39-9

MF:C7H4BrClF3N

メガワット:274.465570449829

CID:4803095

5-(Bromomethyl)-2-chloro-4-(trifluoromethyl)pyridine 化学的及び物理的性質

名前と識別子

-

- 5-(Bromomethyl)-2-chloro-4-(trifluoromethyl)pyridine

- 5-Bromomethyl-2-chloro-4-(trifluoromethyl)pyridine

-

- インチ: 1S/C7H4BrClF3N/c8-2-4-3-13-6(9)1-5(4)7(10,11)12/h1,3H,2H2

- InChIKey: FKXZZZSOYVUKCX-UHFFFAOYSA-N

- ほほえんだ: BrCC1C=NC(=CC=1C(F)(F)F)Cl

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 176

- トポロジー分子極性表面積: 12.9

- 疎水性パラメータ計算基準値(XlogP): 3.3

5-(Bromomethyl)-2-chloro-4-(trifluoromethyl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029012064-250mg |

5-Bromomethyl-2-chloro-4-(trifluoromethyl)pyridine |

1804847-39-9 | 95% | 250mg |

$950.60 | 2022-04-01 | |

| Alichem | A029012064-1g |

5-Bromomethyl-2-chloro-4-(trifluoromethyl)pyridine |

1804847-39-9 | 95% | 1g |

$2,808.15 | 2022-04-01 |

5-(Bromomethyl)-2-chloro-4-(trifluoromethyl)pyridine 関連文献

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531

-

Bi-Xin Shen,Xin-Ze Li,Meng-Qi Tong,Peng-Peng Xue,Rui Chen,Qing Yao,Bin Chen,Jian Xiao Nanoscale, 2020,12, 15473-15494

1804847-39-9 (5-(Bromomethyl)-2-chloro-4-(trifluoromethyl)pyridine) 関連製品

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

- 1227270-50-9(5-Bromo-1H-indazol-6-ol)

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量